Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate

Catalog No.
S16159823
CAS No.
M.F
C10H9ClN2O4S
M. Wt
288.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate

Product Name

Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate

IUPAC Name

methyl 2-[(5-chloro-2-cyanophenyl)sulfonylamino]acetate

Molecular Formula

C10H9ClN2O4S

Molecular Weight

288.71 g/mol

InChI

InChI=1S/C10H9ClN2O4S/c1-17-10(14)6-13-18(15,16)9-4-8(11)3-2-7(9)5-12/h2-4,13H,6H2,1H3

InChI Key

XBXNCPPUAXVTMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)C#N

Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate is a sulfonamide derivative characterized by the presence of a sulfonyl group attached to a glycine moiety. This compound features a 5-chloro-2-cyanophenyl group, which contributes to its unique chemical properties. The presence of the chlorine and cyano substituents on the phenyl ring enhances its reactivity and potential biological activity. The molecular formula for this compound is C₉H₈ClN₃O₃S, indicating a complex structure that may exhibit diverse interactions in biological systems.

Typical of sulfonamides and amino acids. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, allowing for modifications at the nitrogen or carbon sites.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the release of glycine and other byproducts.
  • Condensation Reactions: It can react with amines or alcohols to form more complex structures through condensation.

These reactions are crucial for understanding its reactivity and potential applications in medicinal chemistry.

The biological activity of methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate is primarily attributed to its structural components, particularly the sulfonamide group. Sulfonamides are known for their antimicrobial properties, often acting as inhibitors of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Additionally, compounds with cyano and chloro substituents can exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its pharmacological potential.

The synthesis of methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate can be achieved through several methods:

  • Sulfonation Reaction: A typical approach involves reacting glycine with 5-chloro-2-cyanobenzenesulfonyl chloride in a suitable solvent like dichloromethane or acetonitrile under basic conditions.
  • Coupling Reactions: This method may also involve coupling reactions where the sulfonamide is formed directly from the reaction of an amine with a sulfonyl chloride.
  • Use of Catalysts: Employing catalysts such as triethylamine can enhance yield and selectivity during synthesis.

These methods highlight the versatility in synthesizing this compound while optimizing reaction conditions for better efficiency.

Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate has potential applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Agricultural Chemistry: Its ability to inhibit certain enzymes could be utilized in developing herbicides or fungicides.
  • Biochemical Research: The compound can be used as a biochemical probe to study enzyme mechanisms related to folate metabolism.

Interaction studies involving methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate focus on its binding affinity to biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, particularly those associated with amino acid synthesis and folate metabolism. Further research using techniques such as molecular docking and kinetic assays could elucidate its mechanism of action and specificity towards target proteins.

Several compounds share structural similarities with methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate, including:

Compound NameStructure CharacteristicsUnique Features
Methyl ((4-nitrophenyl)sulfonyl)glycinateContains a nitro group instead of cyanoKnown for enhanced antibacterial activity
Methyl ((4-chlorophenyl)sulfonyl)glycinateChlorine substitution on a different phenyl ringExhibits potent anti-inflammatory properties
Methyl ((3-fluorophenyl)sulfonyl)glycinateFluorine substitution on the phenyl ringPotentially increased lipophilicity affecting bioavailability

Methyl ((5-chloro-2-cyanophenyl)sulfonyl)glycinate stands out due to its unique combination of chloro and cyano groups, which may confer distinct biological activities compared to its analogs. The specific positioning of these substituents contributes to its unique reactivity profile and potential therapeutic applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

287.9971556 g/mol

Monoisotopic Mass

287.9971556 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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